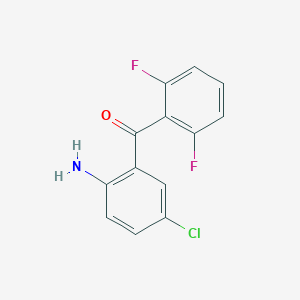

(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

Cat. No. B120233

Key on ui cas rn:

28910-83-0

M. Wt: 267.66 g/mol

InChI Key: DUMGVPIXKALANS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08653064B2

Procedure details

Into a reactor at room temperature was added (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (1, 60.0 kg, 224 mol) and acetic acid (427 L). The mixture was stirred until all solids fully dissolved, filtered and washed with acetic acid (9.47 L). Concentrated HCl (156 L) was added over a minimum of 30 minutes at 20 to 25° C. and the resulting mixture was cooled to 0 to 5° C. A solution of sodium nitrite (18.6 kg, 269 mol) in water (88.0 L) was added while maintaining the reaction temperature between 0 and 5° C. The mixture was stirred for 1 h at 0 to 5° C. Water (270 L) and isopropyl acetate (717 L) were then added at 0 to 5° C. A solution of potassium iodide (50.2 kg, 303 mol) in water (133 L) was added over 1 h at 0 to 5° C. The reaction mixture was stirred for 30 min and warmed to 20 to 25° C. over 1.5 h. The layers were separated and the organic phase was washed with a dilute brine solution (22 kg NaCl in 200 L water) and a sodium carbonate solution (175 kg Na2CO3 in 523 L water). The resulting organic layer was washed twice with a sodium ascorbate solution (15.8 kg in 188 L water for each wash) followed by water (200 L). The organic phase was concentrated using a maximum 50° C. jacket temperature until 430 L of solvent was removed. Heptane (400 L) was added and the mixture was concentrated using a 50° C. jacket temperature until 395 L of solvent were removed. 2-Butanol (398 L) was added and the mixture was concentrated using a maximum 60° C. jacket temperature until 322 L of solvent were removed. An additional portion of 2-butanol (398 L) was added and the mixture was concentrated using a 70° C. jacket temperature until 390 L of solvent were removed. The reaction mixture was cooled to −5 to −8° C., stirred for 2 h, filtered and washed with 2-butanol (2×84.2 L) at −5 to 0° C. The resulting wet cake was dried at 40 to 50° C. under vacuum to provide 67.6 kg (80% yield) of 2. 1H NMR (300 MHz, CDCl3) δ 7.89 (d, J=8.2 Hz, 1H), 7.51 (m, 1H), 7.44 (d, J=2.3 Hz, 1H), 7.18 (dd, J=2.3, 8.2 Hz, 1H), 7.00 (m, 2H); Elemental Anal. Calcd. for C13H6ClF2IO: C, 41.25; H, 1.60; Cl, 9.37; F, 10.04; I, 33.52; O, 4.23. Found: C, 41.36; H, 1.65; Cl, 9.51; F, 10.03; I, 33.41; O, 4.04.

Quantity

60 kg

Type

reactant

Reaction Step One

Name

sodium nitrite

Quantity

18.6 kg

Type

reactant

Reaction Step Two

Name

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=1[F:18])=[O:10].N([O-])=O.[Na+].C(OC(C)C)(=O)C.[I-:30].[K+]>O.C(O)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([I:30])=[C:3]([C:9]([C:11]2[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=2[F:18])=[O:10])[CH:4]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C=C1)Cl)C(=O)C1=C(C=CC=C1F)F

|

|

Name

|

|

|

Quantity

|

427 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

sodium nitrite

|

|

Quantity

|

18.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

88 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

50.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[K+]

|

|

Name

|

|

|

Quantity

|

133 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

717 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

270 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred until all solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

fully dissolved

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with acetic acid (9.47 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated HCl (156 L) was added over a minimum of 30 minutes at 20 to 25° C.

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature between 0 and 5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 1 h at 0 to 5° C

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 20 to 25° C. over 1.5 h

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with a dilute brine solution (22 kg NaCl in 200 L water)

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting organic layer was washed twice with a sodium ascorbate solution (15.8 kg in 188 L water for

|

WASH

|

Type

|

WASH

|

|

Details

|

each wash)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phase was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

using a maximum 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Heptane (400 L) was added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

using a 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2-Butanol (398 L) was added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

using a maximum 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional portion of 2-butanol (398 L) was added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

using a 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to −5 to −8° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2-butanol (2×84.2 L) at −5 to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting wet cake was dried at 40 to 50° C. under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1F)F)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 67.6 kg | |

| YIELD: PERCENTYIELD | 80% | |

| YIELD: CALCULATEDPERCENTYIELD | 79.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |